molecular formula C11H10N4O4 B14312558 5-[(E)-(4-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 109480-37-7

5-[(E)-(4-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14312558
CAS No.: 109480-37-7
M. Wt: 262.22 g/mol
InChI Key: ZNEFBCPTOVIDRW-UHFFFAOYSA-N
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Description

5-[(E)-(4-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic azo dye. Azo dyes are characterized by the presence of the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl. This compound is known for its vibrant color and is used in various applications, including as a dye and in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-(4-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the diazotization of 4-methoxyaniline followed by coupling with barbituric acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-(4-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

5-[(E)-(4-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological molecules. For instance, its anti-cancer properties are attributed to its ability to bind to and inhibit the Bcl-xL protein, which plays a role in cell survival and apoptosis. The binding disrupts the protein’s function, leading to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(E)-(4-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific azo linkage and the presence of the methoxy group, which can influence its electronic properties and reactivity. Its ability to inhibit Bcl-xL protein also sets it apart from other similar compounds .

Properties

CAS No.

109480-37-7

Molecular Formula

C11H10N4O4

Molecular Weight

262.22 g/mol

IUPAC Name

5-[(4-methoxyphenyl)diazenyl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H10N4O4/c1-19-7-4-2-6(3-5-7)14-15-8-9(16)12-11(18)13-10(8)17/h2-5,8H,1H3,(H2,12,13,16,17,18)

InChI Key

ZNEFBCPTOVIDRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC2C(=O)NC(=O)NC2=O

Origin of Product

United States

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